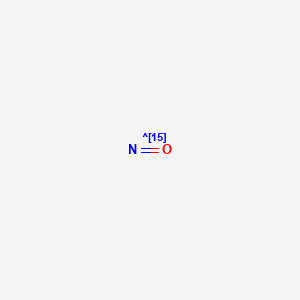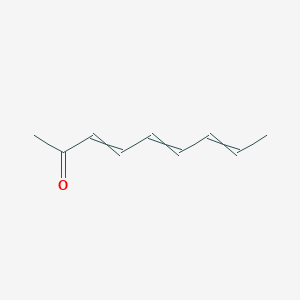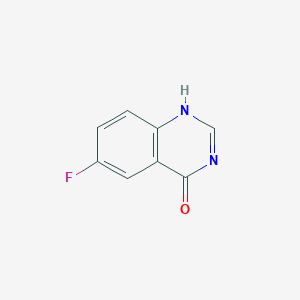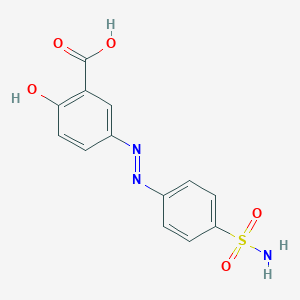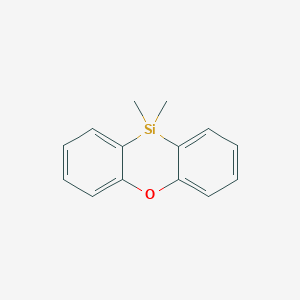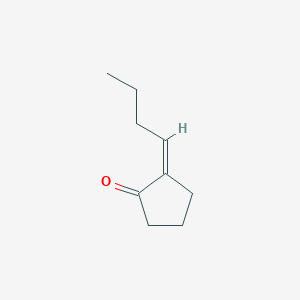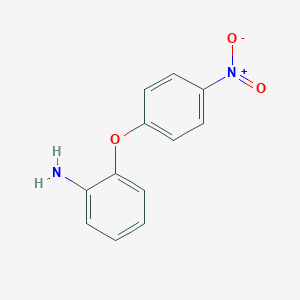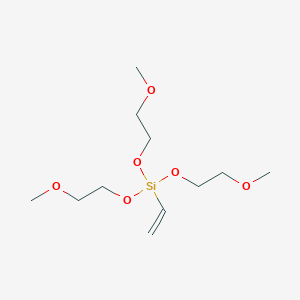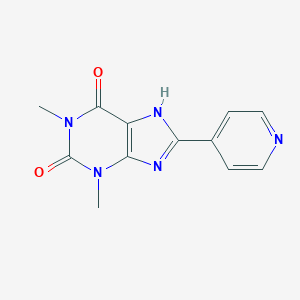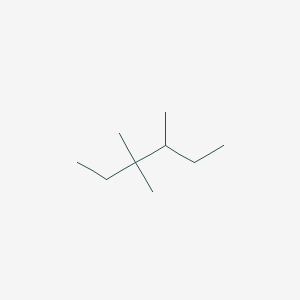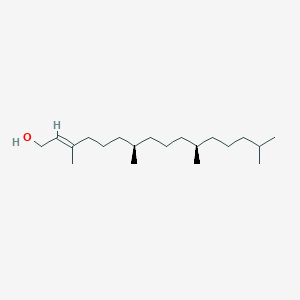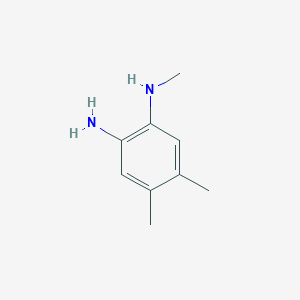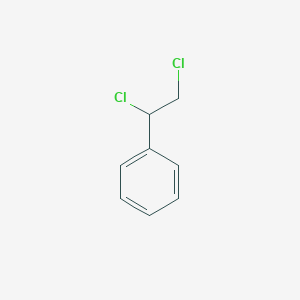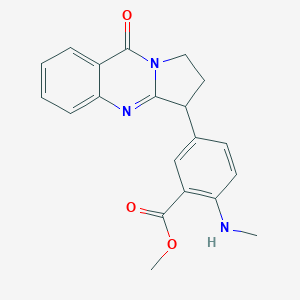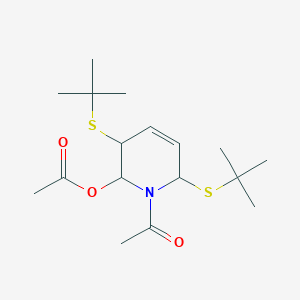
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine, commonly known as AADT, is a chemical compound that has been extensively studied for its potential pharmacological applications. AADT belongs to the class of tetrahydropyridine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of AADT is not fully understood, but several studies have suggested that it may act through multiple pathways. AADT has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the activity of topoisomerase II, which is a crucial enzyme involved in DNA replication and repair. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
生化学的および生理学的効果
AADT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. AADT has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
実験室実験の利点と制限
AADT has several advantages for lab experiments, including its high potency and specificity for cancer cells, its ability to inhibit viral replication, and its anti-inflammatory activity. However, there are also some limitations to using AADT in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties. Moreover, the mechanism of action of AADT is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on AADT, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. Moreover, further studies are needed to investigate the potential applications of AADT in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of AADT with other drugs or therapies may enhance its therapeutic potential and reduce its potential toxicity.
合成法
The synthesis of AADT involves a multistep process that starts with the reaction of 3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine-2,5-dione with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting intermediate is then treated with acetyl chloride and a base, such as sodium hydroxide or potassium carbonate, to yield the final product, AADT. The synthesis method has been optimized to improve the yield and purity of AADT, and various modifications have been made to the reaction conditions to achieve the desired product.
科学的研究の応用
AADT has been studied extensively for its potential pharmacological applications, including as a drug candidate for the treatment of cancer, inflammation, and viral infections. AADT has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, AADT has been demonstrated to have antiviral activity against a range of viruses, including HIV, HCV, and SARS-CoV-2.
特性
CAS番号 |
18794-20-2 |
|---|---|
製品名 |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine |
分子式 |
C17H29NO3S2 |
分子量 |
359.6 g/mol |
IUPAC名 |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C17H29NO3S2/c1-11(19)18-14(23-17(6,7)8)10-9-13(22-16(3,4)5)15(18)21-12(2)20/h9-10,13-15H,1-8H3 |
InChIキー |
IOHLVQTYRUVVRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
正規SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



